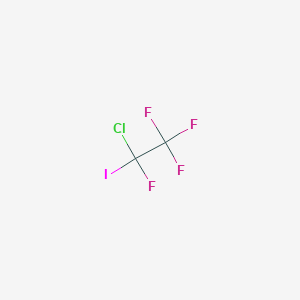

1-Chloro-1-iodotetrafluoroethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-1-iodotetrafluoroethane is an organofluorine compound with the molecular formula C2ClF4I. It is a colorless, non-flammable gas with a sweet odor. This compound is known for its stability, low vapor pressure, and insolubility in water. It has been utilized in various scientific and industrial applications due to its unique physical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Chloro-1-iodotetrafluoroethane can be synthesized from 1,2-dichloro-2-iodo-1,1,2-trifluoroethane. The synthesis involves the substitution of chlorine atoms with fluorine atoms under specific reaction conditions . The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and advanced equipment to maintain the required reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the necessary quality standards for its intended applications .

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-1-iodotetrafluoroethane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as chlorine, bromine, and iodine.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

1-Chloro-1-iodotetrafluoroethane has been used in various scientific research applications, including:

Organic Synthesis: It serves as a reagent in organic synthesis, facilitating the formation of complex organic molecules.

Aerosol Propellants: Due to its stability and non-flammability, it is used as a propellant in aerosol cans.

Solvent for Extraction: It is employed as a solvent for the extraction of organic compounds.

Semiconductor Production: The compound is used in the production of semiconductor materials, contributing to the development of advanced electronic devices.

Pharmaceuticals: It plays a role in the production of pharmaceuticals, aiding in the synthesis of active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 1-Chloro-1-iodotetrafluoroethane involves its interaction with molecular targets and pathways within the system it is applied to. The compound’s effects are mediated through its ability to participate in various chemical reactions, altering the chemical environment and influencing the behavior of other molecules. The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or pharmaceutical production.

Comparación Con Compuestos Similares

Similar Compounds

1-Chloro-1,2,2,2-tetrafluoroethane: Similar in structure but lacks the iodine atom, affecting its reactivity and applications.

1-Bromo-1,2,2,2-tetrafluoroethane: Contains a bromine atom instead of chlorine, leading to different chemical properties and uses.

1-Iodo-1,2,2,2-tetrafluoroethane: Similar but lacks the chlorine atom, influencing its stability and reactivity.

Uniqueness

1-Chloro-1-iodotetrafluoroethane is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.

Actividad Biológica

1-Chloro-1-iodotetrafluoroethane, also known as a halogenated hydrocarbon, is a compound that has garnered attention due to its unique chemical properties and potential biological effects. This article provides a comprehensive overview of its biological activity, including toxicological data, metabolism, and case studies.

This compound is characterized by the following properties:

- Molecular Formula : C2ClF4I

- CAS Number : 136268

- Physical State : Colorless gas at room temperature

- Boiling Point : Approximately -12°C

- Solubility : Low solubility in water; high volatility

Acute Toxicity

Acute toxicity studies indicate that exposure to high concentrations of this compound can lead to significant health effects. For instance, inhalation of the gas at extreme levels may result in:

- Respiratory Effects : Dizziness and potential asphyxiation due to displacement of oxygen in the air.

- Neurological Symptoms : At extremely high vapor concentrations, it may exhibit anesthetic-like effects, potentially leading to cardiac arrhythmias .

Chronic Exposure

Chronic exposure studies have shown that prolonged inhalation does not result in significant chronic toxic effects. However, certain findings include:

- Metabolic Pathways : The compound is metabolized minimally, primarily through cytochrome P450 enzymes, leading to urinary excretion of metabolites such as trifluoroacetic acid .

- Reproductive and Developmental Effects : No significant reproductive toxicity was observed in animal studies; however, transient decreases in food consumption during exposure were noted .

Study on Rats

In a notable study involving rats exposed to various concentrations of this compound, the following results were observed:

| Exposure Level (ppm) | Observed Effects | NOAEL (ppm) |

|---|---|---|

| 10,000 | No observable adverse effects | 10,000 |

| 50,000 | Decreased triglyceride levels | 15,000 |

| 100,000 | Significant reduction in activity | Not determined |

| >300,000 | High mortality rate | Not applicable |

The study concluded that the compound has a NOAEL (No Observed Adverse Effect Level) of approximately 10,000 ppm for acute exposure and indicated that higher concentrations could lead to severe health risks .

Genotoxicity Studies

In vitro and in vivo genotoxicity studies have demonstrated that this compound does not exhibit mutagenic or clastogenic activity. This suggests a low risk of genetic damage associated with exposure to this compound .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

- Toxicity : Primarily affects the respiratory system at high concentrations; minimal chronic toxicity.

- Metabolism : Metabolized slightly with excretion of non-toxic metabolites.

- Genotoxicity : No significant genotoxic effects observed.

Propiedades

IUPAC Name |

1-chloro-1,2,2,2-tetrafluoro-1-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF4I/c3-1(4,8)2(5,6)7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIPETVAKXQJPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)I)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF4I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342827 |

Source

|

| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-23-4 |

Source

|

| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.